N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide
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Overview
Description
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide is an organic compound with a complex structure that includes both naphthalene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 2-hydroxy-5-methylphenyl isothiocyanate with naphthalene-1-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and naphthalene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl or naphthalene derivatives.
Scientific Research Applications
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tubercular activity and potential use in drug development.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the mycobacterial membrane protein large 3 (MmpL3), which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide
- N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Uniqueness
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its naphthalene moiety, which imparts distinct chemical and biological properties compared to its analogs. The presence of the naphthalene ring enhances its potential interactions with biological targets and may improve its efficacy as an enzyme inhibitor or antimicrobial agent .
Properties
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-9-10-17(22)16(11-12)20-19(24)21-18(23)15-8-4-6-13-5-2-3-7-14(13)15/h2-11,22H,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLRJOVIQBYWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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